Piperitone oxide

Overview

Description

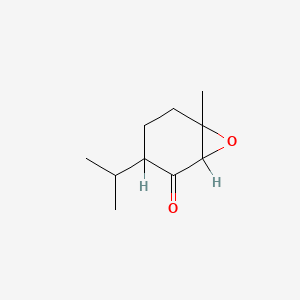

Piperitone oxide (C₁₀H₁₄O₂; molecular weight 166.21) is a bicyclic monoterpene epoxide characterized by the IUPAC name 3-isopropyl-6-methyl-7-oxa-bicyclo[4.1.0]heptan-2-one. It exists in stereoisomeric forms, including cis- and trans-piperitone oxide, with distinct physicochemical properties . This compound is prevalent in essential oils (EOs) of Mentha spp., Lippia spp., and Clinopodium odorum, where it contributes to bioactivities such as insecticidal, cardiovascular, and antinociceptive effects . Recent studies highlight its novel role in inhibiting PCSK9, a protein linked to cholesterol metabolism, at concentrations as low as 12.5 µM .

Scientific Research Applications

Piperitone oxide is a naturally occurring monoterpene found in various species of the Mentha genus, among other organisms . It has a molecular weight of 168.23 g/mol and the molecular formula . this compound has several synonyms, including pipertone oxide, 1,2-epoxy-p-menthane-3-one, and piperitone 1-oxide .

Detailed Research Findings

- PCSK9 and LDLR Modulation: this compound, a volatile component of mint oil, effectively reduces PCSK9 expression . Mint oil increases LDLR expression and suppresses PCSK9 levels, suggesting a berberine-like behavior .

- Mosquito Control: Piperitenone oxide isolated from Mentha spicata variety viridis is effective against various stages of A. stephensi . It is highly toxic and repellent to adults, inhibits oviposition, and prevents egg hatching .

- Antimicrobial Properties: Mentha pulegium essential oil, with this compound as a major constituent, demonstrates significant antioxidant activity and antibacterial effects .

- Infantile Colic Treatment: Mentha piperita may be used to help control infantile colic .

Data Table: Biological Activities of this compound

Case Studies

While specific case studies were not available in the search results, the following applications can be considered as potential case studies:

- Use of Mentha Extracts in Vector Control:

- Application in Lipid Metabolism Research:

- Traditional Medicine:

Authoritative Insights

- This compound and related compounds in Mentha species have significant biological activities, making them valuable in various applications .

- The effectiveness of this compound in mosquito control suggests its potential as a natural alternative to synthetic agents .

- The role of this compound in modulating lipid metabolism highlights its potential in developing nutraceuticals for managing cholesterol levels .

Chemical Reactions Analysis

Structural Identification and Characterization

Piperitone oxide is characterized by a 7-oxabicyclo[4.1.0]heptan-2-one backbone with methyl and isopropyl substituents. Key structural insights include:

-

NMR analysis (¹H/¹³C):

-

GC-MS data :

Retention Index Column Type Molecular Weight Abundance (%) 1253 RTX-5Sil MS 168.23 26.59 1754 HP-Innowax 168.23 16.50

Pharmacological Activity and Biochemical Interactions

This compound modulates lipid metabolism pathways:

-

PCSK9/LDLR modulation :

-

Differentiation-inducing activity :

Stereochemical Considerations and Enantiomeric Activity

-

Natural occurrence :

-

Synthetic resolution :

Synthetic Modifications and Derivative Formation

Key reactions include:

Q & A

Basic Research Questions

Q. How can researchers identify and quantify piperitone oxide in plant essential oils?

Methodological Answer: this compound is commonly identified and quantified using gas chromatography-mass spectrometry (GC/MS) . Key steps include:

- Sample Preparation : Extract essential oils via hydrodistillation or steam distillation, followed by solvent extraction (e.g., hexane) .

- GC/MS Parameters : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 250°C at 3°C/min). This compound typically elutes at ~25–30 minutes, depending on the setup.

- Quantification : Compare peak areas to calibration curves generated with reference standards (if available) or use relative abundance normalized to internal standards (e.g., n-alkanes). For example, GC/MS analysis of Mentha longifolia essential oil reported this compound as the dominant component (83.32% of total oil) .

Q. What protocols are recommended for isolating this compound from natural matrices?

Methodological Answer: Isolation involves a combination of fractional distillation and column chromatography :

- Step 1 : Perform steam distillation of plant material (e.g., Mentha haplocalyx) to obtain crude essential oil .

- Step 2 : Fractionate the oil using silica gel chromatography with a gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1). This compound elutes in mid-polarity fractions.

- Step 3 : Verify purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. How is the structural configuration of this compound confirmed experimentally?

Methodological Answer: Structural elucidation relies on spectroscopic techniques :

- NMR Spectroscopy : Analyze - and -NMR spectra. Key signals include a cyclohexenone carbonyl peak (~207 ppm in -NMR) and characteristic methyl/isopropyl proton couplings .

- X-ray Crystallography : For absolute configuration determination, crystallize the compound and solve the structure (if suitable crystals are obtained).

Advanced Research Questions

Q. How do environmental factors influence this compound biosynthesis in Mentha species?

Methodological Answer: To study environmental effects, design controlled growth experiments with variables like light intensity, soil pH, and nutrient availability:

- Experimental Design : Grow Mentha haplocalyx clones under varying conditions in greenhouse trials. Harvest leaves at identical growth stages.

- Metabolite Profiling : Use GC/MS to quantify this compound and related monoterpenes. Correlate concentrations with environmental parameters.

- Findings : Evidence suggests this compound levels are higher in plants grown in alkaline soils and moderate sunlight, linked to stress-induced terpene synthase activity .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer: Address discrepancies through systematic meta-analysis :

- Data Harmonization : Standardize variables such as plant source (e.g., Mentha longifolia vs. M. haplocalyx), extraction method (steam vs. solvent), and bioassay type (e.g., larvicidal vs. antimicrobial).

- Statistical Modeling : Apply multivariate regression to isolate confounding factors. For example, a study showing weak larvicidal activity of this compound (83.51% purity) may conflict with others due to differences in mosquito species or assay protocols .

Q. What methodologies are effective in studying this compound’s oxidative degradation?

Methodological Answer: Investigate degradation pathways using kinetic and stability studies :

- Accelerated Stability Testing : Expose this compound to heat (40–60°C), UV light, or oxidizing agents (e.g., HO). Monitor degradation via GC/MS or HPLC.

- Mechanistic Analysis : Identify decomposition products (e.g., piperitenone oxide) and propose reaction pathways. For example, acidic conditions promote epoxide ring-opening, forming diols .

- Safety Considerations : Follow EH&S guidelines for peroxide-forming chemicals, as degradation may yield unstable intermediates .

Q. Key Considerations for Experimental Design

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperitenone Oxide

Structural Differences: Piperitenone oxide (C₁₀H₁₄O₂; molecular weight 166.22) shares the same molecular formula as piperitone oxide but differs in functional group arrangement, featuring a ketone and epoxide group (IUPAC: 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]hept-2-en-2-one) . Bioactivity:

- Exhibits stronger repellent activity against Aedes aegypti and Anopheles stephensi due to lower volatility and synergistic effects with this compound .

- Demonstrates potent antimicrobial and antifungal properties, outperforming this compound in suppressing Fusarium spp. .

Occurrence : Found in Mentha longifolia (30.1% of EO) and Plectranthus incanus (41.5% of EO) .

Piperitone

Structural Differences: Piperitone (C₁₀H₁₆O; molecular weight 152.23) lacks the epoxide ring, containing a ketone group instead (IUPAC: 6-isopropyl-3-methylcyclohexanone). Bioactivity:

- Primarily associated with antifungal effects, e.g., against Tribolium confusum .

- Less bioactive in cardiovascular or cholesterol modulation compared to this compound .

Occurrence : Dominates in Artemisia judaica (up to 71.1% of EO) and Siparuna robusta (15.14% in leaves) .

Pulegone and Menthone

Structural Context: Both are precursors in the monoterpene biosynthesis pathway. Pulegone is oxidized to piperitenone oxide, which is further reduced to this compound . Bioactivity:

- Pulegone: Toxic at high doses but contributes to insecticidal properties in Mentha spp. .

- Menthone: Less bioactive in repellency but correlates negatively with pulegone content during plant growth stages .

Quantitative and Functional Comparison

Table 1: Concentration Ranges in Essential Oils

Table 2: Bioactivity Profiles

Chemotypic and Geographic Variability

- Chemotypes: Mentha longifolia populations exhibit chemotypes rich in this compound (Turkey) or piperitenone oxide (India) . Calamintha nepeta from Greece shows trans-piperitone oxide (30.5%) as a dominant variant .

- Geographic Influence : Mentha longifolia from Morocco contains cis-carveol (53–78%), while Iranian variants prioritize limonene and trans-piperitol .

Challenges in Isolation and Identification

Preparation Methods

Extraction from Natural Sources

Piperitone oxide is commonly isolated from essential oils of plants, particularly from species like Mentha spicata (spearmint). The extraction involves:

- Plant Material Collection and Preparation: Wild-growing Mentha spicata is harvested, air-dried, and cut into small pieces.

- Hydrodistillation: Approximately 500 g of dried plant material is subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.

- Oil Collection and Purification: The essential oil (yield approx. 1.8 mL per 100 g dry weight) is dried over anhydrous magnesium sulfate, filtered, and stored at −22°C.

- Fractionation: The crude essential oil is fractionated by column chromatography on silica gel, eluted with a gradient of solvents (pentane and diethyl ether), yielding a yellowish oil identified as (+)-piperitone oxide (PEO), a mixture of cis and trans isomers, with a yield of about 1.6 g from 4 g crude oil.

Key Data from Natural Extraction:

| Step | Conditions/Details | Yield/Result |

|---|---|---|

| Plant material | Mentha spicata, air-dried, 500 g | Essential oil: 1.8 mL/100 g dry wt |

| Hydrodistillation | 3 hours, Clevenger apparatus | Crude EO with 50.9% PEO content |

| Chromatographic fractionation | Silica gel, pentane+diethyl ether gradient | 1.6 g PEO from 4 g crude EO |

The enantiomeric excess of this compound extracted from spearmint varies; for example, a sample from Bangkok showed 66% ee by chiral HPLC analysis.

Chemical Synthesis via Epoxidation of Piperitenone

A widely studied synthetic route to this compound involves the epoxidation of piperitenone , a related monoterpene ketone. This method is notable for its selectivity and mild conditions:

- Reagents and Conditions: Piperitenone is reacted with hydrogen peroxide in a phosphate buffer under weak basic conditions (pH ~7.5 to 8.5).

- Reaction Time and Temperature: The reaction is typically performed at low temperatures (e.g., −10°C for extended periods like 117 hours) to maximize yield and selectivity.

- Product Isolation: After quenching with water, the organic layer is extracted with hexane, washed, dried, and purified by silica gel chromatography (hexane/ethyl acetate = 30:1).

- Yields: The epoxidation yields racemic piperitenone oxide in about 24%, alongside minor byproducts such as trans-piperitenone dioxide (17%) and recovered starting material (56%).

Summary Table of Synthetic Steps for Piperitone:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| A | MIBK + formaldehyde, HCl catalysis → 3-sec.-propyl-3-butene-2-one | 0–140°C (preferably 50–80°C) | Yield ~47% (MIBK recovery by distillation) |

| B | Michael addition with acetylacetic ester, alkaline catalyst | 0–25°C, methanol/ethanol/THF solvent | Yield ~75% |

| C | Intramolecular aldol condensation | 50–55°C, toluene solvent | Reaction completion confirmed by GC |

| D | Hydrolysis and acidifying decarboxylation | Alkaline conditions | Target piperitone obtained |

This route is classical and scalable, providing a foundation for further epoxidation to this compound.

Analytical and Structural Characterization

- NMR and NOESY: Detailed NMR studies confirm the stereochemistry of this compound and related epoxides, distinguishing cis/trans isomers and confirming trans relationships in piperitenone dioxide.

- Chiral HPLC: Used for optical resolution of racemic piperitenone oxide, achieving enantiomeric excess greater than 98% for both enantiomers.

- DFT Calculations: Support the stereochemical assignments and reaction mechanisms in epoxidation.

Properties

CAS No. |

5286-38-4 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

IAFONZHDZMCORS-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC2(C(C1=O)O2)C |

Canonical SMILES |

CC(C)C1CCC2(C(C1=O)O2)C |

Key on ui other cas no. |

5286-38-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.